(1,4-Dimethylcyclohexyl)methanamine

Description

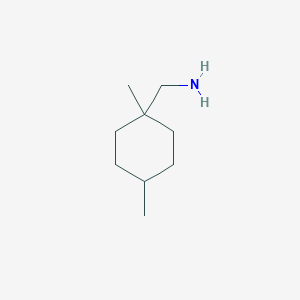

Structure

3D Structure

Properties

IUPAC Name |

(1,4-dimethylcyclohexyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-8-3-5-9(2,7-10)6-4-8/h8H,3-7,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJRVEAHNLZDWPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)(C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,4 Dimethylcyclohexyl Methanamine and Analogues

Direct Synthetic Routes to (1,4-Dimethylcyclohexyl)methanamine

Direct methods are primarily focused on the efficient construction of the aminomethyl group on a pre-existing 1,4-dimethylcyclohexane (B1583520) scaffold. These routes typically begin with carbonyl compounds or nitriles.

Reductive amination is a highly versatile and widely used method for forming amines from carbonyl compounds. researchgate.net The process involves the reaction of an aldehyde or ketone with an amine source, typically ammonia (B1221849) for primary amines, to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.

For the synthesis of this compound, the logical precursor is 1,4-dimethylcyclohexanecarbaldehyde. The reaction proceeds by condensation with ammonia to form an imine, which is subsequently reduced. Several reducing agents can be employed for the reduction step, each with specific advantages.

Sodium Cyanoborohydride (NaBH₃CN): This reagent is selective for the reduction of the protonated imine (iminium ion) over the starting aldehyde, which minimizes the formation of the corresponding alcohol as a byproduct. The reaction is typically performed under mildly acidic conditions to favor iminium ion formation.

Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN, this reagent is also highly effective for reductive aminations. organic-chemistry.org It does not require acidic conditions and is tolerant of a wide variety of functional groups.

Catalytic Hydrogenation: This classic method involves using hydrogen gas (H₂) with a metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel. It is an effective "one-pot" method where the aldehyde, ammonia, and catalyst are combined under a hydrogen atmosphere. organic-chemistry.org

| Method | Precursor | Amine Source | Reducing Agent/Catalyst | Key Features |

| Reductive Amination | 1,4-Dimethylcyclohexanecarbaldehyde | Ammonia | Sodium Cyanoborohydride (NaBH₃CN) | Selective for iminium ion; requires mildly acidic pH. |

| Reductive Amination | 1,4-Dimethylcyclohexanecarbaldehyde | Ammonia | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, non-toxic, and highly efficient; no pH control needed. organic-chemistry.org |

| Catalytic Hydrogenation | 1,4-Dimethylcyclohexanecarbaldehyde | Ammonia | H₂ / Palladium on Carbon (Pd/C) | "Green" method, high atom economy; can require pressure equipment. organic-chemistry.org |

An alternative robust route to primary amines is the reduction of nitriles. This method is particularly useful as the nitrile group (-C≡N) can often be introduced to organic frameworks through various nucleophilic substitution or coupling reactions. beilstein-journals.org For the target molecule, the synthesis would commence from 1,4-dimethylcyclohexanecarbonitrile.

The reduction of the nitrile to the primary amine can be achieved using several powerful reducing agents:

Lithium Aluminum Hydride (LiAlH₄): A highly reactive and potent reducing agent that readily converts nitriles to primary amines in excellent yield. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup.

Catalytic Hydrogenation: Similar to its use in reductive amination, catalytic hydrogenation is an effective method for nitrile reduction. Raney Nickel is a commonly used catalyst for this transformation, often requiring high pressures and temperatures. Nickel boride, generated in situ from nickel chloride and sodium borohydride, has also been used effectively for the reduction of cyclohexyl nitriles. beilstein-journals.org

| Method | Precursor | Reducing Agent/Catalyst | Solvent | Typical Conditions |

| Hydride Reduction | 1,4-Dimethylcyclohexanecarbonitrile | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Diethyl Ether or THF | Reaction at room temperature or reflux, followed by aqueous workup. |

| Catalytic Hydrogenation | 1,4-Dimethylcyclohexanecarbonitrile | H₂ / Raney Nickel | Ethanol or Methanol | High pressure (e.g., >50 atm) and elevated temperature. |

| In Situ Hydrogenation | 1,4-Dimethylcyclohexanecarbonitrile | Nickel(II) chloride / Sodium Borohydride | Methanol | Generation of active Nickel Boride catalyst in situ for reduction. beilstein-journals.org |

Beyond carbonyl and nitrile reductions, classical rearrangement reactions provide alternative pathways to primary amines from carboxylic acid derivatives. These methods involve the migration of an alkyl or aryl group to an electron-deficient nitrogen atom.

Hofmann Rearrangement: This reaction converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgpharmdguru.com The synthesis of this compound via this route would start with 2-(1,4-dimethylcyclohexyl)acetamide. The amide is treated with bromine and a strong base, like sodium hydroxide, to form an intermediate isocyanate via rearrangement of an N-bromoamide. wikipedia.orgmasterorganicchemistry.com Subsequent hydrolysis of the isocyanate yields the primary amine and carbon dioxide. wikipedia.org

Curtius Rearrangement: This versatile reaction transforms a carboxylic acid into a primary amine via an acyl azide (B81097) intermediate. nih.govnih.gov Starting with 2-(1,4-dimethylcyclohexyl)acetic acid, it is first converted to its corresponding acyl chloride or ester, which then reacts with sodium azide to form 2-(1,4-dimethylcyclohexyl)acetyl azide. Upon heating, this acyl azide undergoes rearrangement, losing nitrogen gas to form an isocyanate. wikipedia.orgorganic-chemistry.org As with the Hofmann rearrangement, the isocyanate can be hydrolyzed with water or acid to afford the final primary amine. nih.govorganic-chemistry.org A key advantage of the Curtius rearrangement is its tolerance for a wide array of functional groups and the retention of stereochemistry at the migrating carbon center. nih.gov

| Rearrangement | Starting Material | Key Reagents | Intermediate |

| Hofmann Rearrangement | 2-(1,4-dimethylcyclohexyl)acetamide | Br₂, NaOH, H₂O | Isocyanate |

| Curtius Rearrangement | 2-(1,4-dimethylcyclohexyl)acetyl azide | Heat (thermal) or UV light (photochemical) | Isocyanate |

Enantioselective Synthesis of Chiral this compound

While this compound itself is an achiral molecule due to its plane of symmetry, analogues with different substitution patterns on the cyclohexane (B81311) ring can be chiral. The synthesis of single enantiomers of these chiral amines is of significant interest, particularly for pharmaceutical applications, and requires the use of asymmetric catalysis. nih.govthieme-connect.de

The asymmetric hydrogenation of prochiral imines is one of the most direct and powerful strategies for accessing chiral amines. nih.govacs.org This approach involves two main steps: first, the condensation of a prochiral ketone (e.g., 4-methylcyclohexanone) with an amine to form a prochiral imine. Second, the hydrogenation of this C=N double bond using a transition metal complexed with a chiral ligand.

The success of the reaction hinges on the ability of the chiral catalyst to differentiate between the two faces of the imine, leading to the preferential formation of one enantiomer of the amine product. Iridium (Ir) and Rhodium (Rh) catalysts, often paired with chiral phosphine (B1218219) ligands, are commonly employed for this transformation. acs.org The challenge lies in the fact that imines can be less reactive and more difficult to control stereochemically than their ketone counterparts. nih.gov

Modern synthetic chemistry has developed more streamlined methods, such as direct asymmetric reductive amination (DARA), which combine the ketone, amine source, and chiral catalyst in a single reaction vessel. thieme-connect.deacs.org

Transition Metal Catalysis: A variety of transition metals, including Ruthenium (Ru), Iridium (Ir), Rhodium (Rh), and Palladium (Pd), have been used to catalyze the asymmetric hydrogenation of imines or the direct reductive amination of ketones. acs.orgdicp.ac.cn Chiral ligands such as (S)-BINAP paired with a ruthenium salt have shown excellent enantioselectivity in the direct reductive amination of various ketones using ammonium (B1175870) salts as the nitrogen source under hydrogen pressure. acs.org

Cooperative Catalysis: Recent advances have shown that combining a chiral metal catalyst with a chiral counteranion, such as a chiral phosphate, can significantly enhance enantioselectivity. capes.gov.brliv.ac.uk The chiral anion is believed to form an ion pair with the iminium cation intermediate, creating a highly organized chiral environment that directs the hydride attack from the metal catalyst. liv.ac.ukresearchgate.net This dual approach has been successful in the asymmetric hydrogenation of challenging acyclic imines, achieving high enantiomeric excess (ee). capes.gov.br

Enzyme-Catalyzed Reductive Amination: Biocatalysis, using enzymes like amine dehydrogenases (AmDHs) or imine reductases (IREDs), offers another powerful method for the enantioselective reductive amination of prochiral ketones. researchgate.net These enzymes can operate under mild conditions and often provide exceptionally high levels of stereoselectivity. researchgate.net

| Asymmetric Method | Substrate(s) | Catalyst System | Key Feature | Reported ee |

| Direct Asymmetric Reductive Amination (DARA) | Aryl Ketones, Ammonium Trifluoroacetate | Ru(OAc)₂{(S)-binap} / H₂ | Direct one-pot synthesis of primary amines from ketones. acs.org | 94% to >99% |

| Asymmetric Hydrogenation | Acyclic Imines | [Cp*IrCl₂]₂ / Chiral Diamine / Chiral Phosphate Anion / H₂ | Cooperative catalysis using a chiral ligand and a chiral counteranion. capes.gov.brliv.ac.uk | Up to 99% |

| Palladium-Catalyzed Asymmetric Hydrogenation | N-Tosyl-protected Ketimines | Pd(OAc)₂ / Chiral Phosphine Ligand / H₂ | Effective for sterically hindered imines. researchgate.net | Up to 99% |

| Biocatalytic Reductive Amination | Prochiral Ketones, Ammonia | Amine Dehydrogenase (AmDH) | High stereoselectivity under mild, aqueous conditions. researchgate.net | ≥99.5% |

Kinetic Resolution Techniques for Stereoisomeric Enrichment

Kinetic resolution is a powerful strategy for the separation of enantiomers from a racemic mixture. This technique relies on the differential rate of reaction of each enantiomer with a chiral catalyst or reagent, allowing for the isolation of one enantiomer in high purity. For chiral amines such as this compound, enzymatic and chemoenzymatic methods are particularly prominent.

Dynamic kinetic resolution (DKR) is an advanced form of kinetic resolution that combines the enantioselective reaction with in-situ racemization of the slower-reacting enantiomer. This allows for a theoretical maximum yield of 100% of a single, desired enantiomer. A common approach for the DKR of primary amines involves the use of lipases, such as Candida antarctica lipase (B570770) B (CALB), for enantioselective acylation, coupled with a metal catalyst for the racemization of the unreacted amine. Ruthenium and palladium complexes have proven effective as racemization catalysts in these systems. While a specific DKR protocol for this compound is not extensively documented, the general methodology established for other bulky primary amines provides a viable synthetic route.

Another important class of enzymes for the kinetic resolution of chiral amines is the ω-transaminases (ω-TAs). These enzymes catalyze the transfer of an amino group from an amine donor to a ketone acceptor. In a kinetic resolution setup, a racemic amine is reacted with a suitable ketone acceptor in the presence of a stereoselective ω-TA. One enantiomer of the amine is preferentially converted to the corresponding ketone, leaving the other enantiomer of the amine in high enantiomeric excess. The selection of the ω-TA is crucial, as different enzymes exhibit varying substrate specificities and stereoselectivities.

The following table summarizes key aspects of these kinetic resolution techniques applicable to chiral primary amines.

| Technique | Catalyst/Enzyme | Principle | Potential Application to this compound |

| Dynamic Kinetic Resolution (DKR) | Lipase (e.g., Candida antarctica lipase B) + Metal Catalyst (e.g., Ru or Pd complex) | Enantioselective acylation of one amine enantiomer coupled with in-situ racemization of the other. | Highly promising for achieving high yields of a single enantiomer. |

| Kinetic Resolution | ω-Transaminase (ω-TA) | Enantioselective deamination of one amine enantiomer to the corresponding ketone. | Feasible, with the choice of enzyme being critical for success. |

Synthesis of Key Precursors and Intermediates

The synthesis of this compound relies on the availability of appropriately substituted cyclohexane precursors. This section details the preparation of 1,4-dimethylcyclohexane derivatives and related aminomethylcyclohexane carboxylic acids, which serve as crucial building blocks.

Preparation of 1,4-Dimethylcyclohexane Derivatives

The synthesis of 1,4-dimethylcyclohexane derivatives often starts from readily available aromatic compounds. A common precursor is terephthalic acid or its dimethyl ester, which can be hydrogenated to form 1,4-cyclohexanedicarboxylic acid or its corresponding ester. wikipedia.org This hydrogenation is typically carried out using a ruthenium catalyst. google.com

The resulting 1,4-cyclohexanedicarboxylic acid or its ester can then be reduced to 1,4-cyclohexanedimethanol (B133615) (CHDM). wikipedia.org This reduction can be achieved through catalytic hydrogenation. google.comwikipedia.org

The final step to obtain 1,4-dimethylcyclohexane involves the deoxygenation of the hydroxyl groups in 1,4-cyclohexanedimethanol or the carboxyl groups in 1,4-cyclohexanedicarboxylic acid. While direct catalytic hydrogenation of these functional groups to methyl groups can be challenging, alternative methods such as reduction with silanes in the presence of appropriate catalysts can be employed for the conversion of carboxylic acids to alcohols. Further deoxygenation of the diol would be required to yield the target 1,4-dimethylcyclohexane.

A summary of the synthetic pathway from terephthalic acid is presented below:

| Starting Material | Intermediate 1 | Intermediate 2 | Final Product |

| Terephthalic Acid | 1,4-Cyclohexanedicarboxylic Acid | 1,4-Cyclohexanedimethanol | 1,4-Dimethylcyclohexane |

| Dimethyl Terephthalate | Dimethyl 1,4-Cyclohexanedicarboxylate | 1,4-Cyclohexanedimethanol | 1,4-Dimethylcyclohexane |

Routes to Related Aminomethylcyclohexane Carboxylic Acids

Aminomethylcyclohexane carboxylic acids are important intermediates, structurally related to the target compound. Several synthetic routes to these compounds have been developed.

One common method involves the catalytic hydrogenation of aromatic precursors. For instance, p-aminomethyl benzoic acid can be hydrogenated to yield 4-aminomethylcyclohexane carboxylic acid. Similarly, p-cyanobenzoic acid can be hydrogenated in the presence of a suitable catalyst to produce the same target molecule.

Another approach starts from 4-(hydroxymethyl)cyclohexylmethyl 4'-(hydroxymethyl)cyclohexane carboxylate. This compound can be converted to 4-(aminomethyl)cyclohexane carboxylic acid through a series of steps involving the conversion of the hydroxyl groups to a primary amine precursor, followed by substitution with an amino group and subsequent hydrolysis.

The table below outlines some of the key starting materials and their transformation into aminomethylcyclohexane carboxylic acids.

| Starting Material | Product | Key Transformation |

| p-Aminomethyl benzoic acid | 4-Aminomethylcyclohexane carboxylic acid | Hydrogenation of the benzene (B151609) ring |

| p-Cyanobenzoic acid | 4-Aminomethylcyclohexane carboxylic acid | Hydrogenation of the benzene ring and nitrile group |

| 4-(Hydroxymethyl)cyclohexylmethyl 4'-(hydroxymethyl)cyclohexane carboxylate | 4-Aminomethylcyclohexane carboxylic acid | Conversion of hydroxyl to amino group and hydrolysis |

Isomerism in this compound

Isomerism, the phenomenon where molecules have the same molecular formula but different structural arrangements, is a key feature of this compound.

The 1,4-disubstituted nature of the cyclohexane ring in this compound leads to the existence of cis and trans isomers. infinitylearn.combrainly.com In the cis isomer, both methyl groups are on the same side of the cyclohexane ring. In the trans isomer, the methyl groups are on opposite sides of the ring. infinitylearn.com These geometric isomers are not interconvertible without breaking and reforming chemical bonds. vaia.com

| Isomer | Relative Orientation of Methyl Groups |

| cis-1,4-Dimethylcyclohexane | Same side of the ring |

| trans-1,4-Dimethylcyclohexane | Opposite sides of the ring |

This table illustrates the fundamental difference between the cis and trans isomers based on the spatial orientation of the two methyl groups.

A chiral center is a carbon atom that is attached to four different groups. In the case of 1,4-disubstituted cyclohexanes like this compound, the presence of chiral centers depends on the substitution pattern. For a generic 1,4-disubstituted cyclohexane, the carbons bearing the substituents (C1 and C4) are not chiral centers if the two substituents are identical and the paths around the ring are equivalent. libretexts.orgreddit.com

However, the introduction of the methanamine group at one of the methyl-bearing carbons in this compound creates a chiral center at that carbon (C1). This is because the four groups attached to it (a methyl group, a methanamine group, and two different ring segments) are distinct. The other substituted carbon (C4) is not a chiral center as it is attached to two identical ring segments. The presence of a single chiral center means that the molecule is chiral and can exist as a pair of enantiomers (non-superimposable mirror images).

Diastereomers are stereoisomers that are not mirror images of each other. The cis and trans isomers of this compound are diastereomers. libretexts.orgvaia.com Furthermore, since the molecule contains a chiral center, there will be enantiomeric pairs for both the cis and trans diastereomers. This results in a total of four possible stereoisomers: (R)-cis, (S)-cis, (R)-trans, and (S)-trans.

| Isomer Pair | Stereochemical Relationship |

| cis and trans isomers | Diastereomers |

| (R)-cis and (S)-cis | Enantiomers |

| (R)-trans and (S)-trans | Enantiomers |

| (R)-cis and (R)-trans | Diastereomers |

| (R)-cis and (S)-trans | Diastereomers |

This table summarizes the stereochemical relationships between the different isomers of this compound.

Conformational Analysis of the Cyclohexane Ring System

The cyclohexane ring is not planar and exists predominantly in a chair conformation to minimize angle and torsional strain. wikipedia.org The substituents on the ring can occupy either axial or equatorial positions. lumenlearning.comlibretexts.org

The cyclohexane ring undergoes a rapid "ring flip" between two equivalent chair conformations. lumenlearning.commasterorganicchemistry.com During this process, axial substituents become equatorial, and equatorial substituents become axial. libretexts.orgmasterorganicchemistry.com The energy barrier for this interconversion is relatively low, meaning the process is fast at room temperature. libretexts.orgmasterorganicchemistry.com For a substituted cyclohexane, the two chair conformations are often not of equal energy. libretexts.orgmsu.edu

In cis-1,4-dimethylcyclohexane, one methyl group is in an axial position and the other is in an equatorial position. The ring flip results in an identical conformation in terms of energy. vaia.compearson.com In trans-1,4-dimethylcyclohexane, both methyl groups can be either axial (diaxial) or equatorial (diequatorial). vaia.comyoutube.com The diequatorial conformation is significantly more stable. yale.edustereoelectronics.org

Substituents on a cyclohexane ring generally prefer the more spacious equatorial position to avoid steric strain caused by 1,3-diaxial interactions. lumenlearning.commsu.eduucalgary.ca This steric hindrance arises from the interaction between an axial substituent and the axial hydrogens on the same side of the ring. libretexts.orgcentre.edu The larger the substituent, the greater the preference for the equatorial position. libretexts.orgucalgary.ca

The preference for the equatorial position is quantified by the "A-value," which is the difference in Gibbs free energy between the axial and equatorial conformations. wikipedia.org A larger A-value indicates a stronger preference for the equatorial position. wikipedia.orgmasterorganicchemistry.com

| Substituent | A-value (kcal/mol) |

| -CH₃ (Methyl) | 1.7 - 1.8 |

| -CH₂NH₂ (Methanamine) | ~1.8 (estimated based on similar groups) |

| -NH₂ (Amino) | 1.2 - 1.8 |

Data sourced from various references. wikipedia.orgmasterorganicchemistry.comubc.calibretexts.org The A-value for the methanamine group is an estimation based on the values for similar amine and alkyl groups.

For the cis isomer of this compound, one chair conformer will have the larger methanamine group in an equatorial position and the methyl group in an axial position, while the other conformer will have the opposite arrangement. The conformer with the larger group (methanamine) in the equatorial position will be more stable. libretexts.org

For the trans isomer, the most stable conformation will have both the methyl and methanamine groups in equatorial positions to minimize steric strain. stereoelectronics.orgvaia.com The diaxial conformer would be highly unstable due to significant 1,3-diaxial interactions. youtube.com

Influence of Substituent Interactions on Conformational Equilibria

The conformational equilibrium of substituted cyclohexanes is dominated by the tendency of substituents to occupy the more spacious equatorial position to minimize steric strain. libretexts.orglibretexts.org This strain primarily arises from 1,3-diaxial interactions, where an axial substituent experiences steric repulsion from the axial hydrogens (or other substituents) on the third and fifth carbon atoms of the ring. libretexts.orgsapub.org The magnitude of this strain, known as the A-value, determines the energetic preference for the equatorial position.

For this compound, both the methyl (-CH₃) and aminomethyl (-CH₂NH₂) groups prefer an equatorial orientation. The conformational equilibrium for the cis and trans isomers differs significantly:

cis-(1,4-Dimethylcyclohexyl)methanamine : In the cis isomer, one substituent is attached via an 'up' bond and the other is also 'up'. In a chair conformation, this forces one group to be axial and the other to be equatorial. libretexts.orgpressbooks.pub Through a ring flip, the axial group becomes equatorial and vice-versa. These two chair conformers are in equilibrium. The equilibrium will favor the conformer where the sterically bulkier group occupies the equatorial position. libretexts.org Generally, the steric bulk of substituents decreases in the order: tert-butyl > isopropyl > ethyl > methyl. libretexts.org The aminomethyl group's steric demand is comparable to or slightly larger than a methyl group. Therefore, the conformer with the aminomethyl group in the equatorial position would be slightly favored, though the energy difference between the two conformers is small, leading to a dynamic mixture at room temperature.

trans-(1,4-Dimethylcyclohexyl)methanamine : In the trans isomer, one substituent is 'up' and the other is 'down'. This allows for a chair conformation where both the methyl group and the aminomethyl group can simultaneously occupy equatorial positions (diequatorial). libretexts.org The alternative conformation, arrived at via a ring flip, would force both groups into highly unfavorable axial positions (diaxial). libretexts.org The diaxial conformer suffers from significant 1,3-diaxial interactions, making it considerably less stable. masterorganicchemistry.com Consequently, the conformational equilibrium for the trans isomer overwhelmingly favors the diequatorial conformer, effectively locking the molecule in this single, low-energy state.

The table below summarizes the conformational analysis for the isomers of this compound.

Table 1: Conformational Equilibria of this compound Isomers

| Isomer | Most Stable Conformation | Description | Relative Stability |

|---|---|---|---|

| cis | Axial-Equatorial Mixture | A dynamic equilibrium exists between two chair forms, each with one axial and one equatorial group. The conformer with the larger group (aminomethyl) in the equatorial position is slightly more stable. | Moderately Stable |

Stereochemical Control in Synthetic Pathways

Achieving specific stereoisomers of this compound requires precise control over the synthetic reactions. This involves strategies to selectively form one diastereomer over another (cis vs. trans) and, in the case of the chiral trans isomer, one enantiomer over its mirror image.

Diastereoselectivity in Synthetic Transformations

Diastereoselectivity in the synthesis of 1,4-disubstituted cyclohexanes often involves controlling the approach of a reagent to a cyclic precursor. For instance, the reduction of a substituted cyclohexanone (B45756) or a Michael addition to a cyclohexenone can lead to different diastereomeric products depending on the reaction conditions and reagents.

A common synthetic strategy involves cascade reactions, such as a double Michael addition, to construct the cyclohexane ring with high diastereoselectivity. beilstein-journals.org In such reactions, the stereochemistry of the substituents is carefully controlled during the formation of the ring. The thermodynamic stability of the final product often dictates the outcome. Since the trans-diequatorial isomer of a 1,4-disubstituted cyclohexane is generally the most stable, thermodynamically controlled reactions will preferentially yield the trans product. pressbooks.pub For example, a cascade inter–intramolecular double Michael reaction can produce highly functionalized cyclohexanones with excellent diastereoselectivity, where the substituents are positioned to minimize steric interactions in the final product. beilstein-journals.org These intermediates can then be further modified to yield the target aminomethyl derivative, preserving the established stereochemistry.

Enantioselectivity in Chiral Synthesis

While the cis isomer of this compound is an achiral meso compound due to a plane of symmetry, the trans isomer is chiral and exists as a pair of enantiomers. mvpsvktcollege.ac.in The synthesis of a single enantiomer of the trans isomer requires an enantioselective approach.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules. beilstein-journals.orgnih.gov For example, tandem Michael-Henry reactions catalyzed by chiral thioureas derived from cinchona alkaloids can create multiple stereogenic centers with high enantioselectivity (up to 99% ee) and good diastereoselectivity. nih.govresearchgate.net In a potential synthesis of enantiopure trans-(1,4-Dimethylcyclohexyl)methanamine, a chiral catalyst would be used to guide the formation of a key intermediate. The catalyst creates a chiral environment, forcing the reaction to proceed through a lower-energy transition state for one enantiomer over the other.

The general procedure for such a reaction involves stirring the starting materials (e.g., a 1,2-cycloalkanedione and a nitroalkene) with a small amount of the chiral organocatalyst in a suitable solvent. nih.gov The resulting product, a bicyclic ketone, is formed with high enantiomeric purity and can then be converted to the desired target molecule through subsequent chemical transformations.

Table 2: Representative Results for Enantioselective Synthesis

| Catalyst Type | Reaction | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Quinine-derived thiourea | Tandem Michael-Henry | 91:9 | 93% | nih.gov |

These methods highlight the sophisticated strategies available to control the absolute and relative stereochemistry in the synthesis of complex molecules like this compound.

Research and Applications

There is a notable absence of dedicated research articles or patents focusing on the specific applications of (1,4-Dimethylcyclohexyl)methanamine in the public domain. While its structural analogues are used in materials science and as pharmaceutical intermediates, the unique contribution of the 1,4-dimethyl substitution pattern has not been extensively explored or reported.

Chemical Reactivity and Transformation Pathways

Reaction Mechanisms Involving the Amine Functionality

The primary amine group is the most reactive site on the (1,4-Dimethylcyclohexyl)methanamine molecule. Its reactivity is dominated by the lone pair of electrons on the nitrogen atom, which confers both nucleophilic and basic properties.

Nucleophilic Reactivity of the Primary Amine

The lone pair of electrons on the nitrogen atom of this compound makes it a potent nucleophile. As a primary amine, it readily participates in reactions where it attacks electron-deficient centers. This nucleophilicity is fundamental to many of its transformations, including alkylation, acylation, and condensation reactions. The reaction begins when the amine's nucleophilic nitrogen attacks an electrophilic carbon, such as that in an alkyl halide or a carbonyl group. For instance, in reactions with carbonyl compounds, the amine can add to the carbonyl carbon, initiating processes like reductive amination. wikipedia.org The steric bulk of the 1,4-dimethylcyclohexyl group may influence the rate of reaction compared to less hindered primary amines, but the fundamental nucleophilic character remains a key feature of its chemical profile.

Amidation and Derivatization Reactions

The primary amine of this compound can be readily converted into an amide through reaction with carboxylic acid derivatives, a process known as amidation or acylation. This is a common and robust transformation. The most direct methods involve reacting the amine with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride. libretexts.org These reactions are typically rapid and efficient due to the high electrophilicity of the acylating agent.

Alternatively, direct amidation with a carboxylic acid can be achieved using coupling agents. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to facilitate nucleophilic attack by the amine under milder conditions. chemistrysteps.com More recently, catalytic methods using boronic acid derivatives have been developed to promote direct amidation, offering a greener alternative to traditional stoichiometric reagents. organic-chemistry.org

Derivatization of the primary amine is crucial for analytical purposes, particularly for chromatographic techniques like HPLC where the parent amine may lack a suitable chromophore for detection. sigmaaldrich.com Various reagents are employed to attach a UV-absorbing or fluorescent tag to the amine.

Table 1: Common Derivatizing Reagents for Primary Amines

| Reagent | Abbreviation | Detection Method | Key Features |

| o-Phthalaldehyde | OPA | Fluorescence | Reacts rapidly with primary amines in the presence of a thiol. The resulting derivative can be unstable. nih.gov |

| 9-Fluorenylmethyl chloroformate | FMOC-Cl | Fluorescence, UV | Forms stable derivatives with both primary and secondary amines. creative-proteomics.com Excess reagent can be fluorescent, potentially causing interference. creative-proteomics.com |

| Dansyl chloride | DNS-Cl | Fluorescence, UV | Reacts with primary and secondary amines to form highly stable derivatives. nih.gov The reaction can be less specific, also reacting with phenols. nih.gov |

| 2,4-Dinitrofluorobenzene | DNFB | UV | Forms stable derivatives with primary and secondary amino acids. creative-proteomics.com |

Reductive Transformations

While reductive amination is a key method for synthesizing amines, wikipedia.orgnih.govresearchgate.net the primary amine group of this compound can itself undergo reductive transformations. A significant reaction in this category is reductive deamination, which involves the removal of the amine group and its replacement with a hydrogen atom. This effectively converts the aminomethyl group into a methyl group. One method involves converting the primary amine into a suitable derivative, such as a tosylamide or a related sulfonamide, which can then be reduced. Another approach involves the formation of dihydropyridine (B1217469) derivatives. The primary amine reacts with a pyrylium (B1242799) salt, and the resulting pyridinium (B92312) salt is reduced with a hydride reagent like sodium borohydride. Subsequent thermolysis of the 1-alkyl-dihydropyridine intermediate yields the alkane, effectively removing the amine functionality. rsc.org

Transformations Involving the Cyclohexane (B81311) Ring

The 1,4-dimethylcyclohexane (B1583520) ring is a saturated carbocyclic system and is generally less reactive than the amine functionality. Its transformations typically require more forcing conditions or catalytic activation to functionalize the C-H bonds or to induce skeletal changes. The stereochemistry of the ring, with its cis and trans isomers and chair conformations, plays a critical role in the selectivity of these reactions. libretexts.orglibretexts.orgmsu.edu

C-H Functionalization of Substituted Cyclohexanes

Direct functionalization of the C-H bonds on the cyclohexane ring is a powerful but challenging strategy for elaborating the molecule's structure. researchgate.netresearchgate.net These reactions aim to convert an inert C-H bond into a C-C or C-heteroatom bond, often using transition metal catalysis. youtube.comyoutube.com The key challenges are reactivity and selectivity, as there are multiple C-H bonds with similar bond dissociation energies within the molecule (primary, secondary, and tertiary).

For a substituted cyclohexane like this compound, site-selectivity is governed by a combination of steric and electronic factors, as well as the nature of the catalyst. researchgate.netresearchgate.net

Steric hindrance often directs functionalization away from the bulky substituents.

Electronic effects can favor activation at C-H bonds adjacent to electron-donating or withdrawing groups.

Directing groups can be used to chelate the metal catalyst, bringing it into proximity with a specific C-H bond to ensure regioselectivity. youtube.commdpi.com The amine functionality itself, or a derivative, could potentially act as a directing group to functionalize the ring at a specific position.

Catalytic systems based on palladium, rhodium, iridium, and iron have been developed for such transformations, enabling the introduction of aryl, alkyl, and other functional groups onto alkane scaffolds. researchgate.netyoutube.com

Ring-Opening and Rearrangement Reactions

Under certain conditions, typically involving the formation of a carbocation intermediate, the cyclohexane ring can undergo skeletal changes.

Ring-Opening: The cleavage of a C-C bond within the cyclohexane ring is a high-energy process, often driven by catalysis or the release of ring strain in more complex derivatives. For instance, gas-phase studies using mass spectrometry have shown that metal complexes can induce C-H activation of cyclohexane, leading to subsequent ring-opening and "cracking" of the hydrocarbon chain. niu.edu While not a common solution-phase reaction for simple cyclohexanes, such pathways are relevant in petrochemical processing and catalytic reforming.

Regioselectivity and Stereospecificity in Reactions

The regioselectivity and stereospecificity of reactions involving this compound are dictated by the interplay of electronic and steric factors stemming from its unique structure. As a primary amine appended to a bulky, substituted cyclohexane ring, its reaction pathways are subject to considerable steric hindrance and conformational effects.

Factors Influencing Regiochemical Outcomes

The regiochemical outcomes of reactions with this compound are primarily influenced by steric hindrance, the nature of the electrophile, and the reaction conditions. The bulky 1,4-dimethylcyclohexyl group plays a significant role in directing incoming reagents.

Steric Hindrance: The most prominent factor governing the regioselectivity of reactions at the amine nitrogen is the steric bulk of the (1,4-dimethylcyclohexyl)methyl group. This large aliphatic substituent shields the nitrogen atom, making it less accessible to bulky electrophiles. chemistryguru.com.sgosti.gov In reactions such as N-alkylation with sterically demanding alkyl halides, the rate of reaction is expected to be significantly lower compared to less hindered primary amines. libretexts.orgmsu.edu This steric hindrance can also influence the outcome of reactions where multiple reaction sites are available on the electrophile. The amine will preferentially attack the less sterically encumbered position.

Electronic Effects: The alkyl group of this compound is electron-donating, which increases the electron density on the nitrogen atom and enhances its nucleophilicity and basicity compared to ammonia (B1221849). youtube.combyjus.com However, this electronic effect is often overshadowed by the substantial steric hindrance. chemistryguru.com.sg In reactions where the electrophile is small and highly reactive, the electronic effect will play a more dominant role in promoting the reaction.

Nature of the Reagent and Reaction Conditions: The size and reactivity of the electrophile are critical. Small and highly reactive electrophiles, such as small acid chlorides or anhydrides in acylation reactions, are more likely to react efficiently with the amine group despite the steric bulk. libretexts.org In contrast, reactions with bulky electrophiles will be slower and may require more forcing conditions, such as higher temperatures, which could potentially lead to side reactions like elimination if the electrophile has abstractable protons.

The table below summarizes the expected regiochemical outcomes for selected reactions, considering these influencing factors.

| Reaction Type | Reagent | Expected Regiochemical Outcome | Primary Influencing Factor(s) |

| N-Alkylation | Methyl iodide | Mono-alkylation favored over di-alkylation with controlled stoichiometry. | Steric hindrance from the cyclohexyl group and the first added alkyl group. libretexts.orgmsu.edu |

| N-Alkylation | tert-Butyl bromide | Reaction is highly disfavored due to severe steric hindrance from both the amine and the electrophile. libretexts.org | Steric Hindrance. |

| Acylation | Acetyl chloride | N-acylation to form the corresponding amide is expected to proceed readily. libretexts.org | High reactivity of the small electrophile. |

| Michael Addition | Methyl acrylate (B77674) | 1,4-addition to the β-carbon of the acrylate is the expected regiochemical outcome. | Electronic nature of the Michael acceptor. |

Retention or Inversion of Stereochemistry During Transformations

The stereochemical outcome of reactions involving this compound depends on whether the chiral center is involved in the reaction. The compound itself can exist as cis and trans diastereomers due to the substitution pattern on the cyclohexane ring. Furthermore, if the starting material is enantiomerically pure, the retention or inversion of stereochemistry at a chiral center becomes a critical aspect of its reactivity.

For reactions that occur directly at the nitrogen atom of the aminomethyl group without breaking any bonds to a stereocenter, the stereochemistry of the cyclohexane ring will be retained. For instance, in acid-base reactions or N-alkylation and N-acylation, the chiral centers on the ring are not directly involved, and thus their configuration remains unchanged.

However, in transformations where a new stereocenter is formed, the stereochemical outcome is influenced by the existing chirality of the molecule. This is particularly relevant in reactions such as the addition of the amine to a prochiral carbonyl compound or in stereospecific rearrangements.

Stereospecific Reactions: A stereospecific reaction is one where different stereoisomers of the starting material react to give different stereoisomers of the product. organicchemistrytutor.com For example, if an enantiomerically pure form of this compound were to undergo a reaction that proceeds through a concerted mechanism, the stereochemistry of the product would be directly determined by the stereochemistry of the starting amine.

Diastereoselective Reactions: In many cases, reactions involving chiral amines lead to the formation of diastereomers. For instance, the reaction of a chiral amine with a racemic chlorophosphine can lead to diastereomerically enriched aminophosphines. tandfonline.com In the case of this compound, its inherent chirality can direct the stereochemical outcome of reactions where a new chiral center is created. The bulky dimethylcyclohexyl group can exert significant steric influence, favoring the approach of a reagent from the less hindered face of a reacting molecule, leading to a diastereomeric excess of one product.

The table below outlines the expected stereochemical outcomes for hypothetical reactions, assuming an enantiomerically pure starting material.

| Reaction Type | Transformation | Expected Stereochemical Outcome | Rationale |

| Imine Formation and Reduction | Reaction with a prochiral ketone followed by reduction. | Formation of diastereomeric secondary amines. The ratio will depend on the facial selectivity of the reduction step. | The chiral amine creates a chiral imine intermediate. The subsequent reduction can occur from two different faces, leading to diastereomers. nih.gov |

| Asymmetric Synthesis | Use as a chiral auxiliary in an alkylation reaction of a ketone. | The chiral amine can direct the stereoselective alkylation of the ketone. | The amine forms a chiral enamine or imine, and the bulky cyclohexyl group blocks one face, directing the electrophile to the opposite face. |

| Stereospecific Isomerization | Hypothetical isomerization involving the aminomethyl group. | If the mechanism is concerted, the stereochemistry of any involved centers would be expected to be transferred specifically. nih.gov | The stereochemical integrity is maintained through a highly ordered transition state. |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and energy of molecules. These methods provide a detailed picture of electron distribution, which governs the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) Studies of Structure and Reactivity

Density Functional Theory (DFT) is a powerful and widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is based on the principle that the energy of a molecule can be determined from its electron density. For (1,4-Dimethylcyclohexyl)methanamine, DFT studies would be invaluable for:

Geometric Optimization: Determining the most stable three-dimensional arrangement of atoms (the ground state geometry). This would include precise bond lengths, bond angles, and dihedral angles for both the cis and trans isomers of the 1,4-dimethylcyclohexyl ring and the orientation of the aminomethyl group.

Electronic Properties: Calculating properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential. These are crucial for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions.

Vibrational Frequencies: Predicting the infrared (IR) and Raman spectra of the molecule. These calculated spectra can be compared with experimental data to confirm the structure and identify characteristic vibrational modes.

A hypothetical data table for the optimized geometric parameters of the cis and trans isomers of this compound, as would be obtained from DFT calculations, is presented below.

| Parameter | cis Isomer (Calculated) | trans Isomer (Calculated) |

| C-C (ring) bond length (Å) | Data not available | Data not available |

| C-N bond length (Å) | Data not available | Data not available |

| C-H bond length (Å) | Data not available | Data not available |

| C-C-C bond angle (°) | Data not available | Data not available |

| H-C-H bond angle (°) | Data not available | Data not available |

| C-C-N-H dihedral angle (°) | Data not available | Data not available |

Ab Initio Methods in Conformational Energy Calculations

Ab initio methods are quantum chemical calculations that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. For this compound, ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, would be instrumental in:

Conformational Energy Landscape: Accurately calculating the relative energies of different conformers, such as the chair and boat conformations of the cyclohexane (B81311) ring, and the rotational isomers (rotamers) around the C-C bond connecting the ring to the aminomethyl group. This would allow for the determination of the global minimum energy conformer and the energy barriers between different conformations.

A summary of hypothetical relative conformational energies is shown in the table below.

| Conformer | Relative Energy (kcal/mol) |

| trans-equatorial-equatorial (chair) | Data not available |

| trans-axial-axial (chair) | Data not available |

| cis-equatorial-axial (chair) | Data not available |

| Boat conformers | Data not available |

Molecular Dynamics and Conformational Sampling

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a dynamic picture of molecular behavior. For this compound, MD simulations would be employed to:

Explore Conformational Space: Sample a wide range of possible conformations by simulating the molecule's motion at a given temperature. This is particularly important for a flexible molecule like this compound with its rotatable bonds and ring flexibility.

Determine Population of Conformers: By analyzing the simulation trajectory, one can determine the statistical probability of finding the molecule in a particular conformation at equilibrium. This provides a more realistic picture of the molecule's structure in solution or the gas phase than static calculations alone.

Study Solvent Effects: MD simulations can explicitly include solvent molecules, allowing for the investigation of how the solvent influences the conformational preferences and dynamics of this compound.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a critical tool for investigating the step-by-step process of chemical reactions, providing insights that are often difficult to obtain experimentally.

Transition State Analysis and Energy Barriers

For any chemical reaction involving this compound, such as its reaction with an electrophile or its role in a catalytic cycle, computational modeling can be used to:

Locate Transition States: A transition state is the highest energy point along the reaction coordinate. Computational methods can find the geometry of the transition state structure.

Calculate Activation Energies: The energy difference between the reactants and the transition state is the activation energy or energy barrier. This value is crucial for predicting the rate of a reaction.

A hypothetical reaction energy profile is depicted in the table below for a generic reaction.

| Species | Relative Energy (kcal/mol) |

| Reactants | Data not available |

| Transition State | Data not available |

| Intermediates | Data not available |

| Products | Data not available |

Prediction of Selectivity (Regio-, Diastereo-, Enantioselective)

When a reaction can lead to multiple products, computational chemistry can predict which product is most likely to form.

Regioselectivity: In reactions where a reagent can attack different positions on this compound, the relative energy barriers for each pathway can be calculated to predict the preferred site of reaction.

Diastereoselectivity: Due to the presence of stereocenters in this compound, reactions can often lead to different diastereomers. By calculating the energies of the transition states leading to each diastereomer, the diastereomeric excess can be predicted.

Enantioselectivity: In reactions involving a chiral catalyst, computational modeling can be used to understand the origin of enantioselectivity by modeling the interactions between the catalyst, the substrate, and the reagent for the transition states leading to the different enantiomers.

Computational Studies of Related Dimethylcyclohexyl Radicals and Ions

Computational and theoretical chemistry provides significant insights into the structure, stability, and electronic properties of reactive intermediates such as radicals and ions derived from substituted cyclohexanes. While specific computational data on the this compound radical or its direct precursors are not extensively documented in publicly available literature, a wealth of information exists for the parent 1,4-dimethylcyclohexane (B1583520) ring system and related radical cations. These studies form a crucial foundation for understanding the behavior of more complex derivatives.

The conformation of the cyclohexane ring is a primary determinant of the stability and reactivity of any species derived from it. Theoretical studies, including ab initio calculations, have been employed to explore the potential energy surfaces and conformational inversion pathways of 1,4-dimethylcyclohexane. researchgate.net The stereoisomers, cis and trans, exhibit distinct conformational preferences that dictate the spatial orientation of substituents.

For trans-1,4-dimethylcyclohexane, the most stable conformation is the chair form where both methyl groups occupy equatorial positions. This arrangement minimizes steric strain, particularly the unfavorable 1,3-diaxial interactions. youtube.combrainly.com The alternative diaxial conformation is significantly higher in energy. youtube.com The trans isomer is approximately 7 kJ/mol more stable than the cis isomer because the latter cannot adopt a diequatorial conformation. stereoelectronics.org

In the case of cis-1,4-dimethylcyclohexane, ring inversion leads to two chair conformations of identical energy. youtube.com In each of these conformers, one methyl group is in an axial position while the other is equatorial. youtube.comvaia.com

The following table summarizes the conformational analysis of 1,4-dimethylcyclohexane isomers.

Table 1: Conformational Analysis of 1,4-Dimethylcyclohexane Isomers

| Isomer | Conformer | Substituent Positions | Relative Stability | Key Interactions |

|---|---|---|---|---|

| trans-1,4-Dimethylcyclohexane | Diequatorial | C1-equatorial, C4-equatorial | Most Stable | Minimal steric strain; no 1,3-diaxial interactions between methyl groups. youtube.combrainly.com |

| trans-1,4-Dimethylcyclohexane | Diaxial | C1-axial, C4-axial | Least Stable | Significant steric strain from 1,3-diaxial interactions. youtube.com |

| cis-1,4-Dimethylcyclohexane | Axial/Equatorial | C1-axial, C4-equatorial (and its equivalent ring-flipped form) | Intermediate | Contains one axial methyl group, leading to some 1,3-diaxial interactions. youtube.com Less stable than the trans-diequatorial conformer. stereoelectronics.org |

Computational and experimental studies have also been performed on radical cations of substituted cyclohexanes. An important investigation using Electron Spin Resonance (ESR) spectroscopy on cation radicals of cyclohexanes with alkyl substituents, including the related 1,1-dimethylcyclohexane, revealed detailed structural and electronic information. rsc.org The findings indicate that these radical cations experience a Jahn-Teller distortion from the ideal D3d symmetry of the cyclohexane chair structure. rsc.org

The ESR spectra for these radical cations are characterized by a distinctive 1:2:1 three-line pattern. This pattern arises from the hyperfine coupling of the unpaired electron with two magnetically equivalent equatorial ring protons. rsc.org The magnitude of this hyperfine splitting is sensitive to the size and number of alkyl substituents. The study showed that hyperconjugation is the dominant mechanism for spin transfer in these cations. rsc.org

The table below presents the hyperfine splitting values observed for various alkyl-substituted cyclohexane radical cations.

Table 2: ESR Hyperfine (hf) Splitting Data for Alkyl-Substituted Cyclohexane Radical Cations

| Parent Compound | Hyperfine Splitting (Gauss) | Interacting Protons |

|---|---|---|

| Methylcyclohexane | 74 G | Two equivalent equatorial ring hydrogens. rsc.org |

| Isobutylcyclohexane | 55 G | Two equivalent equatorial ring hydrogens. rsc.org |

| General Alkyl-Substituted | 17–34 G | Additional doublet from an axial hydrogen on the substituent. rsc.org |

These computational and spectroscopic studies on simplified, related systems provide the essential theoretical framework for predicting the conformational preferences and electronic structure of the this compound molecule and its corresponding radical and ionic forms. The stability conferred by the diequatorial arrangement in the trans-1,4-dimethylcyclohexane skeleton is expected to be a dominant factor in the geometry of its derivatives.

Advanced Academic Applications and Derivatization in Synthetic Research

Advanced Synthetic Methodologies Utilizing (1,4-Dimethylcyclohexyl)methanamine Derivatives

No advanced synthetic methodologies that specifically utilize derivatives of this compound have been described in the scientific literature. The development of novel synthetic routes or reactions employing this compound is not a documented area of research.

Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a single product that incorporates the substantial majority of the atoms from the starting materials. These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity from readily available starting materials. Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly powerful tools for the synthesis of peptide mimics and other complex amide derivatives.

The Ugi four-component condensation (U-4CC) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. The reaction is believed to proceed through the initial formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide and the carboxylate. The versatility of the Ugi reaction allows for the creation of large libraries of compounds for screening purposes.

The Passerini three-component reaction (P-3CR) is another cornerstone of isocyanide-based MCRs, reacting an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to yield an α-acyloxy amide. This reaction is notable for its high atom economy and often proceeds under mild conditions. The mechanism is generally considered to be a concerted process, particularly in apolar solvents.

While the literature provides extensive details on the general mechanisms and broad substrate scope of these reactions, specific studies detailing the incorporation of this compound as the amine component are not readily found in broad searches. However, based on the known reactivity of primary amines in these transformations, this compound would be expected to participate as the amine component. The bulky 1,4-dimethylcyclohexyl group would likely impart specific steric and lipophilic properties to the resulting MCR products.

Table 1: Hypothetical Ugi Reaction with this compound

| Reactant 1 (Amine) | Reactant 2 (Aldehyde) | Reactant 3 (Carboxylic Acid) | Reactant 4 (Isocyanide) | Hypothetical Product Structure |

| This compound | Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | N-((1,4-dimethylcyclohexyl)methyl)-2-(tert-butylamino)-2-oxo-1-phenylethyl)acetamide |

Table 2: Hypothetical Passerini Reaction involving a precursor derived from this compound

| Reactant 1 (Isocyanide) | Reactant 2 (Aldehyde) | Reactant 3 (Carboxylic Acid) | Hypothetical Product Structure |

| (1,4-Dimethylcyclohexyl)methyl isocyanide | Formaldehyde | Benzoic Acid | 2-(((1,4-dimethylcyclohexyl)methyl)amino)-2-oxoethyl benzoate |

Note: The products in the tables are illustrative examples of the expected scaffolds based on the general principles of the Ugi and Passerini reactions.

Tandem or Cascade Reactions

Tandem or cascade reactions are processes involving two or more sequential reactions that occur in a single pot, where the subsequent reaction is a consequence of the functionality generated in the previous step. These reactions are highly valued for their efficiency in rapidly building molecular complexity from simple precursors, minimizing the need for isolation and purification of intermediates.

Organocatalytic cascade reactions, for instance, have emerged as a powerful strategy for the enantioselective synthesis of complex carbocyclic and heterocyclic structures. These cascades often involve a series of Michael additions, aldol (B89426) condensations, or other bond-forming events initiated by a chiral organocatalyst.

While specific documented examples of this compound participating in complex tandem or cascade sequences are not prevalent in the searched literature, its primary amine functionality makes it a suitable candidate for initiating such sequences. For example, it could be envisioned as a precursor for the in-situ generation of an enamine or an iminium ion, which are key intermediates in many organocatalytic cascade reactions. The steric bulk of the 1,4-dimethylcyclohexyl moiety could play a crucial role in directing the stereochemical outcome of such transformations.

Table 3: Potential Tandem Reaction Involving this compound

| Starting Material 1 | Starting Material 2 | Catalyst/Reagent | Intermediate | Final Product Class |

| This compound | α,β-Unsaturated aldehyde | Chiral secondary amine (e.g., prolinol derivative) | Chiral iminium ion | Functionalized heterocyclic or carbocyclic compound |

| This compound | β-Ketoester | Acid/Base | Enamine | Substituted pyridine (B92270) or dihydropyridine (B1217469) derivative |

Note: This table illustrates potential applications of the target compound in initiating well-established tandem reaction pathways.

Future Research Perspectives and Emerging Areas

Development of Novel and Sustainable Synthetic Routes

The chemical industry's increasing focus on green chemistry is expected to drive the development of novel and sustainable synthetic routes for (1,4-Dimethylcyclohexyl)methanamine. Current industrial production methods often rely on traditional chemical processes that may involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. Future research will likely prioritize the adoption of greener alternatives.

One promising avenue is the exploration of biocatalytic and chemoenzymatic methods . nih.govresearchgate.netarxiv.org Enzymes, such as transaminases and imine reductases, offer high selectivity and operate under mild, aqueous conditions, significantly reducing the environmental footprint of chemical syntheses. researchgate.netarxiv.orgresearchgate.netrsc.org The development of engineered enzymes tailored for the specific substrate, (1,4-dimethylcyclohexyl)formaldehyde or a related ketone, could enable the direct and asymmetric synthesis of the desired amine with high efficiency and enantiopurity. researchgate.net Chemoenzymatic strategies, which combine the advantages of both biological and chemical catalysis, could also provide novel and efficient pathways. nih.gov

Advanced Stereocontrol in Complex Molecular Architectures

The stereochemistry of this compound, with its potential for cis/trans isomerism of the dimethyl groups and a stereocenter at the carbon bearing the amino group, presents a significant challenge and a key opportunity for future research. Achieving precise control over the three-dimensional arrangement of these substituents is crucial, as different stereoisomers can exhibit distinct physical, chemical, and biological properties.

Future research will likely focus on the development of advanced organocatalytic and transition-metal-catalyzed methods to achieve high levels of diastereoselectivity and enantioselectivity. nih.gov Organocatalysis, using small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis and could be applied to the enantioselective functionalization of a 1,4-dimethylcyclohexane (B1583520) precursor. nih.gov

Moreover, the diastereoselective reduction of a suitable precursor, such as a 1,4-dimethylcyclohexanecarbonitrile or a corresponding oxime, will be a key area of investigation. researchgate.net The choice of reducing agent and catalyst will be critical in controlling the stereochemical outcome. The conformational rigidity of the cyclohexane (B81311) ring, influenced by the bulky dimethyl groups, will play a significant role in directing the approach of the reducing agent, and understanding these conformational effects will be paramount. beilstein-journals.org The development of synthetic routes that can selectively produce either the cis or trans diastereomer of the dimethylcyclohexane core, followed by stereocontrolled introduction of the aminomethyl group, will be a significant focus. google.comresearchgate.net

| Precursor Type | Potential Stereochemical Challenge | Relevant Research Area |

| 1,4-Dimethylcyclohexanecarbonitrile | Control of stereocenter during nitrile reduction | Diastereoselective reduction researchgate.net |

| 1,4-Dimethylcyclohexanone | Control of stereocenter during reductive amination | Asymmetric amination semanticscholar.orgnih.govrsc.org |

| Substituted 1,4-dimethylcyclohexene | Control of stereochemistry during functionalization | Asymmetric hydroformylation followed by reductive amination |

Integration of Machine Learning and Artificial Intelligence in Design and Synthesis

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the design and synthesis of molecules like this compound. nih.govresearchgate.netarxiv.org These computational tools can significantly accelerate the discovery of new synthetic routes, optimize reaction conditions, and even predict the properties of novel derivatives.

Furthermore, ML algorithms can be employed for the optimization of reaction conditions . mdpi.com By analyzing experimental data, these models can identify the optimal catalyst, solvent, temperature, and other parameters to maximize yield and selectivity, reducing the need for extensive and time-consuming trial-and-error experimentation. nih.govmdpi.com

A particularly exciting area is the use of ML for the prediction of stereoselectivity . nih.govresearchgate.netarxiv.orgresearchgate.netrsc.org By training models on datasets of stereoselective reactions, it is becoming increasingly possible to predict the stereochemical outcome of a reaction with a given substrate and catalyst. This predictive power will be invaluable in the design of synthetic routes that deliver specific stereoisomers of this compound. AI can also aid in the design of novel catalysts specifically tailored for the asymmetric synthesis of this compound. researchgate.netnih.govresearchgate.netarxiv.org

| AI/ML Application | Potential Impact on this compound Research |

| Retrosynthesis | Discovery of novel and more efficient synthetic routes |

| Reaction Optimization | Maximization of yield and selectivity, reducing experimental effort |

| Stereoselectivity Prediction | Design of syntheses for specific stereoisomers |

| Catalyst Design | Development of highly selective catalysts for asymmetric synthesis |

Exploration of Unique Reactivity Profiles and New Transformations

The specific steric and electronic properties of this compound, arising from the interplay of the bulky dimethylcyclohexyl group and the primary amine, suggest that it may exhibit unique reactivity profiles that are yet to be fully explored. The conformational locking effect of the 1,4-dimethyl substitution can influence the accessibility and reactivity of the amine group, potentially leading to novel chemical transformations. nih.govyoutube.comspcmc.ac.inrsc.org

Future research will likely focus on the C-H functionalization of the cyclohexane ring. nih.govresearchgate.netresearchgate.net The development of methods to selectively activate and functionalize specific C-H bonds on the ring would open up avenues for the synthesis of a wide range of novel derivatives with potentially interesting properties. The directing effect of the aminomethyl group could be exploited to achieve regioselective functionalization.

The reactivity of the primary amine, particularly in the context of its sterically hindered environment, is another area ripe for investigation. mdpi.comnih.gov While sterically hindered amines can sometimes be less reactive, they can also enable unique transformations by preventing undesired side reactions. mdpi.com Exploring the participation of this compound in reactions such as palladium-catalyzed cross-coupling or other metal-catalyzed processes could lead to the discovery of new and valuable chemical transformations. beilstein-journals.org The influence of the cis and trans stereoisomers of the dimethylcyclohexane core on the reactivity of the amine group is an area that warrants detailed investigation, as the different conformations may lead to significant differences in reaction outcomes. nih.gov

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (1,4-dimethylcyclohexyl)methanamine, and how do reaction conditions influence isomer formation?

- Methodological Answer : The compound can be synthesized via reductive amination of 1,4-dimethylcyclohexanone using methylamine and a reducing agent (e.g., sodium cyanoborohydride). Alternatively, the Diels-Alder reaction between cyclohexene derivatives and substituted dienes is effective for constructing the cyclohexyl backbone . Reaction conditions (temperature, solvent polarity, and catalyst choice) critically influence the cis/trans isomer ratio. For example, steric hindrance in trans-isomer formation may require higher temperatures or Lewis acid catalysts to stabilize transition states .

Q. Which analytical techniques are essential for characterizing this compound and resolving stereochemical ambiguity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly and NMR, is crucial for distinguishing cis/trans isomers via coupling constants and axial/equatorial proton splitting patterns. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and purity. Chiral chromatography or polarimetry may be employed to resolve enantiomers if chirality is introduced during synthesis .

Q. How should researchers handle safety risks associated with this compound during synthesis?

- Methodological Answer : Use inert atmospheres (e.g., nitrogen) to prevent oxidation of amine groups. Exothermic reactions during reductive amination require temperature-controlled setups. Personal protective equipment (PPE) and fume hoods are mandatory due to potential respiratory irritancy. Refer to SDS guidelines for spill management and first-aid protocols .

Advanced Research Questions

Q. How can conflicting data on the biological activity of this compound derivatives be systematically addressed?

- Methodological Answer : Contradictory bioactivity results (e.g., receptor affinity vs. toxicity) may arise from stereochemical impurities or solvent effects. Conduct orthogonal assays (e.g., SPR for binding kinetics, cell viability assays) to validate target interactions. Computational docking studies (e.g., AutoDock Vina) can model stereoelectronic effects on binding pockets, while HPLC purification ensures isomer homogeneity before testing .

Q. What experimental designs are optimal for studying the stability of this compound under varying storage conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) combined with LC-MS monitoring can identify degradation products (e.g., oxidation to nitr oxides or hydrolysis products). For long-term storage, lyophilization in amber vials under argon is recommended. Differential Scanning Calorimetry (DSC) assesses thermal decomposition thresholds .

Q. How do substituents on the cyclohexyl ring modulate the compound’s reactivity in polymer chemistry applications?

- Methodological Answer : Electron-donating groups (e.g., methyl) enhance nucleophilicity of the amine, facilitating crosslinking in epoxy resins. Steric effects from 1,4-dimethyl groups may reduce reaction rates in crowded systems. Kinetic studies (e.g., time-resolved FTIR) can track polymerization progress, while DFT calculations predict electronic effects of substituents .

Q. What strategies resolve spectral overlap in NMR analysis of this compound derivatives?

- Methodological Answer : Use 2D NMR techniques (e.g., - HSQC) to decouple overlapping signals. Paramagnetic shift reagents (e.g., Eu(fod)) or deuterated solvents (e.g., DMSO-d) may enhance resolution. Dynamic NMR experiments at variable temperatures can also separate broadened peaks caused by conformational exchange .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.